

Application Note: HPLC-UV Method for the Quantitative Analysis of Norclomipramine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Norclomipramine, the primary active metabolite of the tricyclic antidepressant clomipramine, plays a significant role in the therapeutic efficacy and toxicological profile of its parent drug.[1] Accurate and reliable quantification of **norclomipramine** in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note presents a detailed, validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the analysis of **norclomipramine**. The described protocols for sample preparation and chromatographic analysis are designed to be robust and reproducible for research and drug development applications.

Physicochemical Properties of Norclomipramine

A thorough understanding of the physicochemical properties of **norclomipramine** is fundamental for the development of an effective analytical method.



Property	Value
Molecular Formula	C18H21CIN2
Molar Mass	300.83 g/mol [1]
Chemical Structure	3-(2-chloro-5,6-dihydrobenzo[b][2]benzazepin- 11-yl)-N-methylpropan-1-amine[1]

HPLC-UV Method Parameters

This method is based on a validated approach for the simultaneous determination of clomipramine and its primary metabolite, **norclomipramine**.[3][4]

Parameter	Recommended Condition
HPLC System	Isocratic HPLC system with UV-Vis Detector
Column	C8 reverse-phase column (e.g., Perkin Elmer ODS2 or equivalent)
Mobile Phase	Acetonitrile : Water (75:25, v/v)
Flow Rate	1.0 mL/min
Injection Volume	100 μL
Detection Wavelength	215 nm[3][4]
Run Time	Approximately 15 minutes

Note on Wavelength Selection: While a specific UV spectrum for pure **norclomipramine** is not readily available in the public domain, a validated method for its analysis in plasma utilizes a detection wavelength of 215 nm.[3][4] The parent compound, clomipramine, has reported absorbance maxima at 252 nm and 254 nm.[5][6] The choice of 215 nm in the validated method for both compounds suggests sufficient absorbance for sensitive detection of **norclomipramine** at this lower wavelength.

Method Validation Summary



The following table summarizes the validation parameters for the HPLC-UV method for **norclomipramine** analysis at a detection wavelength of 215 nm.[2][3][7]

Validation Parameter	Result
Linearity Range	2.5 - 120 ng/mL
Correlation Coefficient (r²)	> 0.997
Limit of Detection (LOD)	< 1 ng/mL
Recovery	61.53 - 71.73%
Intra-day Precision (%CV)	3.09 - 18.33%
Inter-day Precision (%CV)	7.25 - 14.51%

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated method for the extraction of **norclomipramine** from plasma.[3]

Materials:

- Plasma samples
- 1 M Sodium Hydroxide (NaOH)
- Internal Standard (IS) solution (e.g., Cisapride at 1 μg/mL)
- Extraction Solvent: Heptane : Isoamyl alcohol (95:5, v/v)
- 0.3% (v/v) Orthophosphoric acid
- Vortex mixer
- Centrifuge



Procedure:

- To 1 mL of plasma in a centrifuge tube, add 0.5 mL of 1 M NaOH and 100 μ L of the internal standard solution.
- Add 3 mL of the extraction solvent.
- Vortex the mixture for 1 minute.
- Centrifuge at 2000 x g for 5 minutes.
- Transfer the upper organic layer to a clean tube.
- Repeat the extraction (steps 2-5) with an additional 3 mL of the extraction solvent and combine the organic layers.
- To the combined organic extracts, add 200 μL of 0.3% orthophosphoric acid for back-extraction.
- Vortex for 1 minute and centrifuge at 2000 x g for 5 minutes.
- Aspirate and discard the upper organic layer.
- Inject 100 μL of the remaining aqueous layer into the HPLC system.

Protocol 2: Sample Preparation using Protein Precipitation (PPT)

This is a general protocol for protein precipitation, a simpler and faster alternative to LLE. Acetonitrile is a commonly used solvent for this purpose.

Materials:

- Plasma/serum samples
- Ice-cold acetonitrile
- Vortex mixer



Centrifuge capable of high speed (e.g., >10,000 x g)

Procedure:

- Pipette 200 μL of plasma or serum into a microcentrifuge tube.
- Add 600 μL of ice-cold acetonitrile (a 1:3 ratio of sample to solvent).
- Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
- Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
- Carefully collect the supernatant and transfer it to a clean vial.
- Inject an appropriate volume of the supernatant into the HPLC system.

Protocol 3: Sample Preparation using Solid-Phase Extraction (SPE)

SPE can provide cleaner extracts compared to LLE and PPT. The following is a general guideline for developing an SPE method for a basic compound like **norclomipramine**.

Materials:

- Plasma/serum samples
- SPE cartridges (e.g., C18 or mixed-mode cation exchange)
- Methanol
- Deionized water
- Acidic and basic solutions for pH adjustment
- Elution solvent (e.g., methanol with a small percentage of ammonia or formic acid)
- SPE manifold

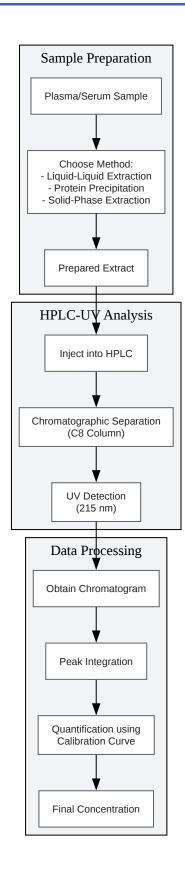


Procedure:

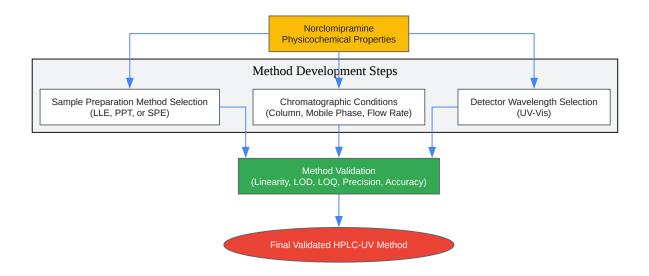
- Conditioning: Condition the SPE cartridge by passing methanol followed by deionized water.
- Equilibration: Equilibrate the cartridge with a buffer at a pH that ensures **norclomipramine** is charged (e.g., a slightly acidic buffer).
- Loading: Load the pre-treated plasma or serum sample onto the cartridge.
- Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interferences. A second wash with a slightly more organic solvent can further remove impurities.
- Elution: Elute the **norclomipramine** from the cartridge using an appropriate elution solvent (e.g., methanol containing a small amount of a volatile base like ammonium hydroxide).
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase before injection.

Diagrams









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